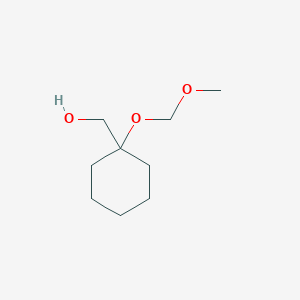
1,3,6,8-Tetramethyl-2,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,8-Tetramethyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetramethyl-2,7-naphthyridine typically involves the condensation of appropriate pyridine derivatives. One common method involves the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
1,3,6,8-Tetramethyl-2,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like selenium dioxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine carboxaldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine core .
科学的研究の応用
1,3,6,8-Tetramethyl-2,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Used in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photophysical properties.
Industrial Chemistry: Acts as a ligand in coordination chemistry and as a building block for more complex molecules.
作用機序
The mechanism of action of 1,3,6,8-Tetramethyl-2,7-naphthyridine varies depending on its application:
Anticancer Activity: It may inhibit specific enzymes or interfere with DNA replication in cancer cells.
Antimicrobial Activity: It can disrupt microbial cell membranes or inhibit essential microbial enzymes.
Photophysical Applications: It interacts with light to emit fluorescence, which is useful in LEDs and solar cells.
類似化合物との比較
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and use in medicinal chemistry.
2,7-Difunctionalized-1,8-Naphthyridines: Used as antihypertensives, antiarrhythmics, and immunostimulants.
Uniqueness
1,3,6,8-Tetramethyl-2,7-naphthyridine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
88300-52-1 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
1,3,6,8-tetramethyl-2,7-naphthyridine |
InChI |
InChI=1S/C12H14N2/c1-7-5-11-6-8(2)14-10(4)12(11)9(3)13-7/h5-6H,1-4H3 |
InChIキー |
BPEYFVCOPHRJPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=N1)C)C(=NC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)







![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)

